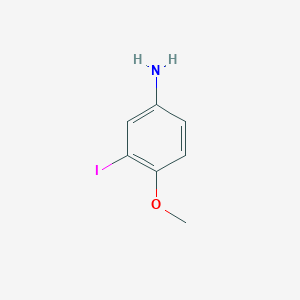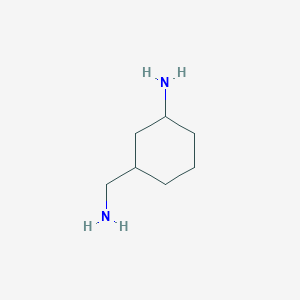
3,4-Bis(2-methylbutyloxy)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-methylbutyloxy)benzeneboronic acid: is an organoboron compound with the molecular formula C16H27BO4 and a molecular weight of 294.19 g/mol . This compound is characterized by the presence of two 2-methylbutyloxy groups attached to a benzene ring, which is further bonded to a boronic acid group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2-methylbutyloxy)benzeneboronic acid typically involves the following steps :
Stage 1: this compound is reacted with 2-bromo-4,4’-di-tert-butylbiphenyl in the presence of potassium carbonate in a mixture of water and toluene for 1 hour.
Stage 2: The reaction mixture is then subjected to heating and reflux for 8 hours in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst.
Stage 3: Sodium cyanide is added to the reaction mixture, and the mixture is stirred for an additional 2 hours. The organic phase is then washed, dried, and evaporated to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(2-methylbutyloxy)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid group with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The 2-methylbutyloxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,4-Bis(2-methylbutyloxy)benzeneboronic acid has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-methylbutyloxy)benzeneboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of biaryl compounds . Additionally, the compound’s boronic acid group can interact with biological molecules, making it useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the 2-methylbutyloxy groups, making it less sterically hindered and more reactive in certain reactions.
- 4-Methoxyphenylboronic acid: Contains a methoxy group instead of the 2-methylbutyloxy groups, leading to different electronic effects and reactivity.
- 3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups, which can influence its reactivity and applications differently.
Uniqueness: 3,4-Bis(2-methylbutyloxy)benzeneboronic acid is unique due to the presence of two bulky 2-methylbutyloxy groups, which can influence its steric and electronic properties, making it suitable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
[3,4-bis(2-methylbutoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO4/c1-5-12(3)10-20-15-8-7-14(17(18)19)9-16(15)21-11-13(4)6-2/h7-9,12-13,18-19H,5-6,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUSFJMXHPOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)CC)OCC(C)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622922 |
Source


|
| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340148-67-6 |
Source


|
| Record name | Boronic acid, [3,4-bis(2-methylbutoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340148-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Bis(2-methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)






![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)


![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
